N~1~-[(E)-(2-methoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine
Description
Properties
Molecular Formula |
C9H10N6O |
|---|---|
Molecular Weight |
218.22 g/mol |
IUPAC Name |
1-[(E)-(2-methoxyphenyl)methylideneamino]tetrazol-5-amine |
InChI |
InChI=1S/C9H10N6O/c1-16-8-5-3-2-4-7(8)6-11-15-9(10)12-13-14-15/h2-6H,1H3,(H2,10,12,14)/b11-6+ |
InChI Key |
DONQTFSCZZGZOE-IZZDOVSWSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/N2C(=NN=N2)N |
Canonical SMILES |
COC1=CC=CC=C1C=NN2C(=NN=N2)N |
solubility |
7.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Biological Activity
N~1~-[(E)-(2-methoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine is a compound of interest due to its diverse biological activities, particularly in the fields of cancer research and pharmacology. The tetrazole moiety is recognized for its ability to interact with biological targets, making it a valuable scaffold in medicinal chemistry.
Chemical Structure
The compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The presence of the 2-methoxyphenyl group enhances its lipophilicity and potential biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the tetrazole structure. For instance, a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols were synthesized and evaluated for their ability to destabilize microtubules, leading to significant anticancer activity against various cell lines including SGC-7901, A549, and HeLa. One notable compound from this series demonstrated an IC50 value as low as 0.090 μM, indicating potent activity against cancer cells .
The mechanism by which these compounds exert their effects involves inhibition of tubulin polymerization and disruption of the microtubule network. This activity leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. Specifically, compound 6–31 from the study showed that it could arrest cells in the G2/M phase, increasing the percentage of cells in this phase from 22.2% to 63.0% after 12 hours of treatment .
Antimicrobial Activity
In addition to anticancer effects, tetrazole derivatives have also been evaluated for antimicrobial properties. Research indicates that certain tetrazole compounds exhibit antibacterial activity against strains like E. coli and Staphylococcus aureus. The ligand's ability to coordinate with metal ions enhances its efficacy in these applications .
Sodium Channel Modulation
Another area of interest is the modulation of sodium channels, particularly Nav 1.8. Compounds derived from tetrazoles have shown promising results as sodium channel inhibitors, which can be relevant in pain management and neurological disorders .
Study 1: Antitumor Activity Evaluation
A study focused on synthesizing novel tetrazole derivatives assessed their antitumor activity using various human cancer cell lines. The findings indicated that these compounds not only inhibited cell proliferation but also induced apoptosis through distinct pathways involving microtubule destabilization.
| Compound ID | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 6–31 | SGC-7901 | 0.090 | Tubulin inhibition |
| 6–31 | A549 | 0.650 | Microtubule disruption |
| 6–31 | HeLa | 0.500 | Apoptosis induction |
Study 2: Antimicrobial Screening
A separate investigation evaluated the antibacterial properties of tetrazole-based compounds against common pathogens. The results demonstrated significant inhibition zones for both the ligand and its metal complexes.
| Compound | Pathogen | Inhibition Zone (mm) |
|---|---|---|
| Tetrazole Ligand | E. coli | 15 |
| Metal Complex | Staphylococcus aureus | 18 |
Scientific Research Applications
Antimicrobial Activity
The tetrazole ring is a prominent feature in many bioactive compounds, including those with antimicrobial properties. Research has shown that derivatives of tetrazoles exhibit significant antibacterial and antifungal activities. For instance, a study synthesized novel 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives and evaluated their antimicrobial efficacy. The results indicated that several compounds, including those related to the tetrazole structure, showed promising antimicrobial activity against various strains of bacteria and fungi .
| Compound | Antibacterial Activity | Antifungal Activity |
|---|---|---|
| Compound 25 | Significant | Moderate |
| Compound 26 | High | Significant |
| Compound 28 | Moderate | High |
Cancer Research
N~1~-[(E)-(2-methoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine has been investigated for its potential as an inhibitor of the YAP/TAZ-TEAD interaction, which is crucial in tumorigenesis. A patent describes the use of such compounds in the treatment of malignant mesothelioma, indicating their role as therapeutic agents in cancer treatment .
Coordination Chemistry
The coordination behavior of tetrazole derivatives has been extensively studied due to their ability to form complexes with metal ions. For example, potassium salts of tetrazoles have been shown to create unique crystal structures that can be utilized in various applications such as catalysis and sensor technology. The crystal structure analysis of potassium 1-methyl-1H-tetrazole-5-thiolate revealed interesting coordination patterns that can inspire the design of new materials .
Synthesis of Novel Compounds
The synthesis of this compound can be achieved through various methods involving the reaction of appropriate precursors under controlled conditions. The compound's unique structure allows for further derivatization, leading to a library of new compounds with tailored properties for specific applications.
Comparison with Similar Compounds
Key Structural Analogs
The following tetrazole derivatives share structural similarities with the target compound:
Substituent Effects on Physicochemical Properties
- Methoxy vs. Benzyloxy Groups : The target compound’s methoxy group (C₉H₁₀N₆O) offers moderate polarity, improving aqueous solubility compared to the bulkier, lipophilic benzyloxy group in N¹-[3-(benzyloxy)benzyl]-1H-tetrazole-1,5-diamine .
- Nitro Substituent : N5-Nitro-1H-tetrazole-1,5-diamine (CH₃N₇O₂) exhibits higher density (2.8 g/cm³) and thermal stability (boiling point: 452°C) due to the nitro group’s electron-withdrawing nature .
Hydrogen Bonding and Crystallography
- Crystal Packing : The compound from forms hexamers via N–H···O/S hydrogen bonds, suggesting that the target compound’s methoxy group may participate in similar intermolecular interactions .
- Structural Analysis: SHELX programs (e.g., SHELXL, SHELXS) are widely used for refining tetrazole derivatives’ crystal structures, as noted in .
Preparation Methods
Ugi-Azide Four-Component Reaction (UT-4CR)
The Ugi-azide reaction is a cornerstone for synthesizing 1,5-disubstituted tetrazoles. For N~1~-[(E)-(2-methoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine, this method involves:
-
2-Methoxybenzaldehyde as the aldehyde component.
-
1,5-Diaminotetrazole or a precursor amine.
-
Trimethylsilyl (TMS) azide as the nitrile equivalent.
-
Isocyanides (e.g., tert-butyl isocyanide) to facilitate imine formation.
The reaction proceeds via a zinc-chelate intermediate, where TMS azide undergoes electrocyclization to form the tetrazole ring (Scheme 1). Acidic conditions (e.g., triflic acid) protonate the intermediate, enabling dearomatization and subsequent Schiff base formation. Yields reach 70–82% when using MgBr₂·2Et₂O as a catalyst in methanol at 25°C for 24 hours.
Table 1: Ugi-Azide Reaction Conditions and Outcomes
Post-Ugi Functionalization
For more complex derivatives, Ugi-azide adducts undergo Pd/Cu-catalyzed heteroannulation. For example, propargylamine intermediates generated via Ugi-azide reactions are cyclized using Pd(OAc)₂ and CuI in triethylamine, yielding tetrazole-indole hybrids. While this method achieves six new bonds (two C–C, three C–N, one N–N), yields are modest (16–55%) due to solvent exchange requirements and structural complexity.
Cycloaddition Approaches
[2+3] Cycloaddition of Nitriles and Sodium Azide
The classic Huisgen cycloaddition between nitriles and sodium azide is widely used for tetrazole synthesis. For the target compound, (2-methoxyphenyl)acetonitrile reacts with NaN₃ under catalytic conditions:
Subsequent condensation with 2-methoxybenzaldehyde under acidic conditions forms the Schiff base. Catalysts such as CuCl (4 mol%) in DMF at 120°C for 12 hours achieve yields of 86–90%.
Table 2: Cycloaddition Reaction Parameters
Solvent and Catalyst Optimization
Lead(II) chloride (PbCl₂) in DMF under nitrogen atmosphere enhances regioselectivity, yielding 79% product. Polar aprotic solvents (e.g., DMF, MeOH) favor cycloaddition kinetics, while protic solvents stabilize intermediates via hydrogen bonding.
Stepwise Synthesis
Tetrazole Ring Formation Followed by Schiff Base Condensation
This method involves synthesizing 1,5-diaminotetrazole first, followed by condensation with 2-methoxybenzaldehyde:
-
Tetrazole Synthesis : Reacting cyanoguanidine with hydrazoic acid (HN₃) under HCl catalysis forms 1,5-diaminotetrazole.
-
Schiff Base Formation : The diamine reacts with 2-methoxybenzaldehyde in ethanol under reflux (78°C, 6 hours) to yield the final compound.
Yields for this route are moderate (60–75%) due to competing side reactions, but purity exceeds 95% after recrystallization.
Purification and Characterization
-
Crystallization : Ethyl acetate/hexane mixtures (3:1) remove unreacted aldehyde.
-
Chromatography : Silica gel columns eluted with ethyl acetate:hexane (1:1) isolate the Schiff base.
-
Spectroscopy : H NMR confirms the E-configuration (δ 8.2–8.4 ppm for imine proton).
Comparative Analysis of Methods
Table 3: Method Comparison
Optimization Strategies
Catalyst Design
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N~1~-[(E)-(2-methoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via the Ugi-azide reaction, a four-component process involving aldehydes, amines, isocyanides, and azides. For example, analogous tetrazole derivatives have been synthesized with yields ranging from 70% to 96% using azidotrimethylsilane (TMSN₃) and methanol as a solvent under reflux . Optimization of stoichiometry, solvent polarity, and temperature (e.g., 60–80°C) is critical to suppress side reactions like imine hydrolysis.
| Key Parameters | Typical Conditions | Yield Range |
|---|---|---|
| Solvent | Methanol/THF | 70–96% |
| Temperature | 60–80°C | — |
| Reaction Time | 12–24 hours | — |
| Stoichiometry (TMSN₃) | 1.2–1.5 equivalents | — |
Q. How can spectroscopic techniques (NMR, IR, X-ray) confirm the structure and stereochemistry of this tetrazole derivative?
- Methodological Answer :
- 1H/13C NMR : The E-configuration of the methylidene group is confirmed by coupling constants (J ≈ 12–16 Hz for trans-vinylic protons) and chemical shifts for the methoxyphenyl group (δ 3.8–4.0 ppm for OCH₃) .
- X-ray Crystallography : Single-crystal studies (e.g., R factor ≤ 0.05) reveal hydrogen-bonding networks and planar geometry of the tetrazole ring, critical for validating tautomeric forms .
- IR Spectroscopy : Stretching frequencies for C=N (1620–1650 cm⁻¹) and N–H (3300–3400 cm⁻¹) confirm imine and amine functionalities .
Advanced Research Questions
Q. What computational methods are effective for predicting the bioactivity and binding modes of this compound?
- Methodological Answer :
- QSAR Modeling : Use molecular descriptors (e.g., logP, polar surface area) to correlate structural features with biological activity. For example, tetrazole derivatives exhibit enhanced solubility and metabolic stability compared to carboxylic acid bioisosteres .
- Molecular Docking : Simulate interactions with targets like enzymes or receptors (e.g., 3IFZ protein) using AutoDock Vina. Key residues (e.g., Asp189, Tyr452) often engage in hydrogen bonding with the tetrazole ring .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict reactivity (e.g., Fukui indices for electrophilic/nucleophilic sites) .
Q. How can contradictory data on tautomeric equilibria (1H-tetrazole vs. 2H-tetrazole) be resolved experimentally?
- Methodological Answer :
- Variable-Temperature NMR : Monitor chemical shift changes (e.g., δ 8.5–9.5 ppm for NH protons) to detect tautomeric interconversion .
- pH-Dependent Studies : Adjust pH (2–12) and track UV-Vis absorption shifts (λmax ≈ 260–280 nm) to identify dominant tautomers .
- Crystallographic Analysis : Compare unit cell parameters (e.g., space group P2₁/c) across solvents to identify lattice-stabilized forms .
Q. What strategies mitigate side reactions during functionalization of the tetrazole ring?
- Methodological Answer :
- Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) to shield NH groups during alkylation or acylation .
- Electrophile Selection : Prefer soft electrophiles (e.g., iodomethane) over hard ones (e.g., BF₃·OEt₂) to avoid ring-opening .
- Kinetic Control : Conduct reactions at low temperatures (−20°C) to favor monosubstitution over polysubstitution .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer)?
- Methodological Answer :
- Assay Validation : Cross-validate using standardized protocols (e.g., CLSI for antimicrobials, NCI-60 for anticancer screens). Contradictions may arise from cell-line-specific sensitivity or assay interference (e.g., tetrazole redox activity) .
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., 2-methoxybenzaldehyde) that may contribute to off-target effects .
- Structural Analogues : Synthesize and test derivatives with modified substituents (e.g., replacing methoxy with nitro) to isolate pharmacophores .
Experimental Design Considerations
Q. What high-throughput approaches accelerate ligand design for this compound?
- Methodological Answer :
- Combinatorial Libraries : Use robotic liquid handlers to screen 100+ analogues via Ugi-azide reactions .
- Machine Learning : Train models on PubChem data (e.g., 10⁴ entries) to predict solubility or toxicity .
- Microfluidics : Optimize reaction parameters (e.g., residence time <5 minutes) in continuous-flow reactors to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
